

An In-depth Technical Guide to Imazalil: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Imazalil*

Cat. No.: *B1671291*

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Introduction

Imazalil, also known as enilconazole, is a systemic fungicide belonging to the imidazole class of chemicals. It is widely utilized in agriculture for the post-harvest treatment of fruits and vegetables, particularly citrus, to control a broad spectrum of fungal pathogens that cause storage decay. Its efficacy extends to strains of fungi that have developed resistance to other fungicides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, fungicidal mechanism of action, metabolism, and toxicology of **Imazalil**.

Chemical Structure and Identification

Imazalil possesses a chiral center, and it is typically used as a racemic mixture.

Systematic (IUPAC) Name: rac-1-[(2R)-2-(2,4-dichlorophenyl)-2-(prop-2-en-1-yloxy)ethyl]-1H-imidazole

Chemical Structure:

Caption: Chemical structure of **Imazalil**.

Table 1: Chemical Identifiers for **Imazalil**

Identifier	Value	Reference(s)
CAS Number	35554-44-0	
Chemical Formula	C ₁₄ H ₁₄ Cl ₂ N ₂ O	
Molecular Weight	297.18 g/mol	
Synonyms	Enilconazole, Chloramizole, Deccozil, Fungaflor	

Physicochemical Properties

Imazalil is a slightly yellow to brown solidified oil at room temperature. Its physicochemical properties are summarized in the table below.

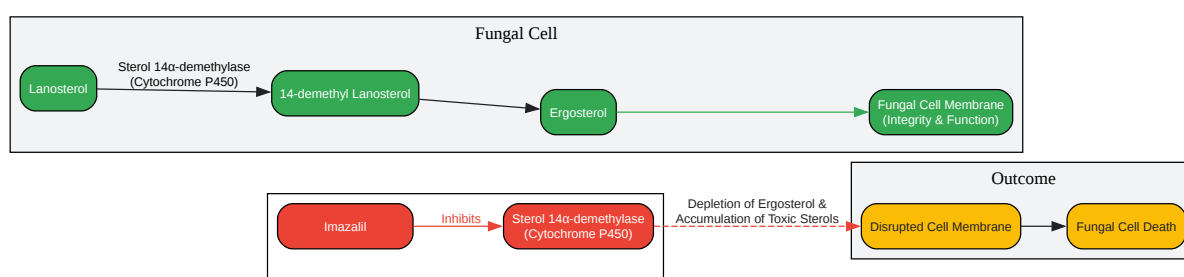
Table 2: Physicochemical Properties of **Imazalil**

Property	Value	Reference(s)
Melting Point	50 - 52.7 °C	
Boiling Point	>340 °C	
Water Solubility	140 - 180 mg/L at 20 °C	
pKa	6.53 (weak base)	
Vapor Pressure	1.185 x 10 ⁻⁶ mmHg at 20 °C	
LogP (Octanol-Water Partition Coefficient)	3.82	

Fungicidal Properties and Mechanism of Action

Imazalil is a systemic fungicide with both protective and curative action. Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

Imazalil specifically targets and inhibits the fungal cytochrome P450 enzyme, sterol 14 α -demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death.



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Caption: Mechanism of action of **Imazalil**.

Metabolism

Mammalian Metabolism

In mammals, **Imazalil** is rapidly and almost completely absorbed after oral administration. It is extensively metabolized, primarily in the liver, and the metabolites are excreted in the urine and feces. There is no evidence of significant accumulation in tissues. The main metabolic pathways include:

- Oxidative O-dealkylation: Cleavage of the ether bond.
- Epoxidation and subsequent hydration: Occurring on the allyl group.
- Imidazole oxidation and scission.

- Oxidative N-dealkylation.

The major metabolites identified in rats are α -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid.

Plant Metabolism

In plants, such as citrus fruits, **Imazalil** is also metabolized. The primary metabolite found in plants is α -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, the same as one of the major metabolites in mammals.

Toxicological Profile

Table 3: Acute Toxicity of **Imazalil**

Species	Route	LD ₅₀	Reference(s)
Rat (male)	Oral	343 - 376 mg/kg	
Rat (female)	Oral	227 - 309 mg/kg	
Rat (male)	Dermal	4200 mg/kg	
Rat (female)	Dermal	4880 mg/kg	
Dog	Oral	>640 mg/kg	

Chronic Toxicity and Carcinogenicity: Long-term exposure to **Imazalil** has been shown to primarily affect the liver in animal studies. The United States Environmental Protection Agency (EPA) has classified **Imazalil** as "likely to be carcinogenic to humans" based on evidence of liver and thyroid tumors in rats.

Endocrine Disruption: **Imazalil** is also considered an endocrine disruptor, with studies suggesting it can interfere with hormone systems.

Experimental Protocols

Residue Analysis in Citrus Fruits by Gas Chromatography (GC)

This protocol provides a general outline for the determination of **Imazalil** residues in citrus fruits.

1. Sample Preparation:

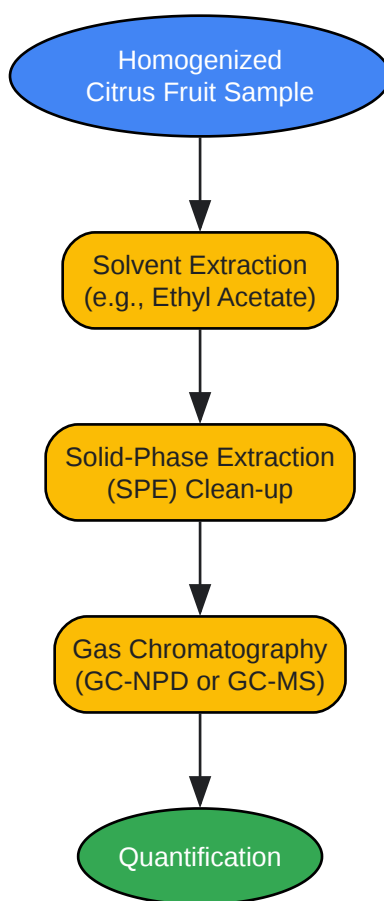
- Homogenize a representative sample of the whole fruit.
- Extract a known weight of the homogenate with an organic solvent such as ethyl acetate under basic conditions.
- Evaporate the organic solvent and redissolve the residue in a suitable solvent like dichloromethane.

2. Clean-up:

- Utilize solid-phase extraction (SPE) with a diol-bonded silica or an ion-exchange cartridge to remove interfering substances.
- Elute **Imazalil** from the cartridge with a solvent such as methanol.

3. GC Analysis:

- Analyze the eluate using a gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a mass selective detector (MSD).
- Use a suitable capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase.
- Quantify the **Imazalil** concentration by comparing the peak area to that of a known standard.



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Caption: Workflow for **Imazalil** residue analysis.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of **Imazalil** using liver microsomes.

1. Incubation Mixture Preparation:

- Prepare a reaction mixture containing liver microsomes (e.g., from rat or human), a NADPH-generating system (as a source of cofactors), and a suitable buffer (e.g., phosphate buffer, pH 7.4).
- Pre-incubate the mixture at 37°C.

2. Initiation of Reaction:

- Add **Imazalil** (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low) to the pre-warmed incubation mixture to initiate the metabolic reaction.

3. Incubation and Termination:

- Incubate the reaction mixture at 37°C for a specified period.
- Terminate the reaction at various time points by adding a quenching solvent, such as cold acetonitrile.

4. Sample Processing and Analysis:

- Centrifuge the terminated reaction mixture to pellet the protein.
- Analyze the supernatant for the disappearance of the parent compound (**Imazalil**) and the formation of metabolites using a suitable analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

Imazalil is an effective systemic fungicide with a well-understood mechanism of action involving the inhibition of ergosterol biosynthesis. Its metabolism in both mammals and plants has been characterized, and a range of toxicological data is available. The analytical methods for its detection are well-established. This guide provides core technical information for researchers and professionals working with or studying this important agricultural chemical. Further detailed experimental protocols should be consulted from the cited literature for specific research applications.

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